BenchChemオンラインストアへようこそ!

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Physicochemical profiling Drug-likeness Permeability prediction

2-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid (CAS 1518344-69-8) is a C7H10N2O3 imidazole-bearing alpha-hydroxy acid with a molecular weight of 170.17 g/mol, supplied predominantly at 95% purity as a research-grade building block. The compound features a 1-methylimidazole moiety linked at the 2-position to a 2-hydroxypropanoic acid chain, introducing both an asymmetric carbon center (the alpha-hydroxy position) and an N-methyl substituent absent in simpler imidazolepropionic acid scaffolds.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B13178753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CC(C(=O)O)O
InChIInChI=1S/C7H10N2O3/c1-9-3-2-8-6(9)4-5(10)7(11)12/h2-3,5,10H,4H2,1H3,(H,11,12)
InChIKeyUYJYOMLUHKJHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid – Compound Identity and Procurement Baseline


2-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid (CAS 1518344-69-8) is a C7H10N2O3 imidazole-bearing alpha-hydroxy acid with a molecular weight of 170.17 g/mol, supplied predominantly at 95% purity as a research-grade building block [1]. The compound features a 1-methylimidazole moiety linked at the 2-position to a 2-hydroxypropanoic acid chain, introducing both an asymmetric carbon center (the alpha-hydroxy position) and an N-methyl substituent absent in simpler imidazolepropionic acid scaffolds . Its computed XLogP3 of -0.7 and topological polar surface area of 75.4 Ų position it as a moderately polar intermediate suited for further derivatization in medicinal chemistry and chemical biology workflows [1].

Why Generic Substitution of 2-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid Fails for Rigorous Research and Industrial Procurement


Simple substitution with the des-hydroxy analog 3-(1-methyl-1H-imidazol-2-yl)propanoic acid, the des-methyl analog 2-hydroxy-3-(1H-imidazol-2-yl)propanoic acid, or the regioisomeric 4-imidazolyl derivatives cannot replicate the target compound’s property profile because the concurrent presence of the N1-methyl group and the C2-alpha-hydroxy group dictate distinct hydrogen-bonding capacity, lipophilicity, and topological polar surface area that directly affect solubility, permeability, and molecular recognition [1]. Moreover, the imidazol-2-yl attachment topology confers a different conformational preference and biological selectivity profile compared to the imidazol-4-yl regioisomer, as demonstrated in GABA transporter subtype-selectivity studies on closely related scaffolds [2]. These quantitative physicochemical and topological differences make the compound a non-fungible entity in synthetic route design and biological assay contexts.

Quantitative Evidence Guide – Verified Differentiators of 2-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid


Topological Polar Surface Area (TPSA) Differentiates the Target Compound from Its Des-Hydroxy Analog

The target compound possesses a topological polar surface area (TPSA) of 75.4 Ų, compared to 55.1 Ų for the closest des-hydroxy analog 3-(1-methyl-1H-imidazol-2-yl)propanoic acid, representing a 37% increase in polar surface area attributable solely to the alpha-hydroxyl group [1]. This elevated TPSA reduces predicted passive membrane permeability and alters the compound's drug-likeness profile under Lipinski and Veber rule assessments, directly impacting its suitability for cell-based phenotypic screening versus biochemical target engagement assays.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor Count Alters Intermolecular Recognition and Crystal Engineering Potential

The target compound features 2 hydrogen bond donors (the carboxylic acid OH and the alpha-hydroxyl OH), compared to only 1 hydrogen bond donor (carboxylic acid OH) in 3-(1-methyl-1H-imidazol-2-yl)propanoic acid [1]. The additional H-bond donor enables bidentate metal coordination motifs, as structural precedent from the related compound 2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid demonstrates its ability to act as a bidentate ligand in cobalt(II) complexes through simultaneous carboxylate and hydroxylate oxygen coordination [2].

Supramolecular chemistry Crystal engineering Receptor-ligand interactions

Imidazol-2-yl vs. Imidazol-4-yl Regiochemistry Drives Divergent Biological Selectivity Profiles

In a direct comparator study of GABA uptake inhibitors, 3-(1H-imidazol-2-yl)propanoic acid (the scaffold core shared by the target compound) displayed an IC50 of 29 ± 10 μM at mGAT3 with markedly improved subtype selectivity over mGAT1, mGAT2, and mGAT4 compared to the corresponding imidazol-4-yl acetic acid scaffold, which showed only 6:1 selectivity for mGAT3 over mGAT2 and 3:1 over mGAT4 [1]. Although the target compound is N-methylated and alpha-hydroxylated, the imidazol-2-yl attachment is a validated determinant of transporter subtype preference, providing a structurally encoded selectivity advantage over regioisomeric 4-imidazolyl propanoic acid derivatives.

GABA transporter inhibition Subtype selectivity Neuroscience tool compounds

Alpha-Hydroxy Substituent Enables Enantioselective Synthesis and Chiral Probe Development

The compound carries one undefined atom stereocenter at the C2 alpha-carbon (PubChem: Undefined Atom Stereocenter Count = 1), which is entirely absent in the achiral des-hydroxy analog 3-(1-methyl-1H-imidazol-2-yl)propanoic acid (Undefined Atom Stereocenter Count = 0) [1]. This stereocenter, positioned alpha to the carboxylic acid, permits resolution into enantiopure (R)- and (S)-configured isomers, each of which can exhibit distinct biological target engagement profiles when incorporated into chiral ligand or prodrug frameworks.

Chiral building blocks Enantioselective synthesis Stereochemical SAR

XLogP3 Differentiates Lipophilicity from the Des-Hydroxy Analog, Influencing LogD-Dependent Assay Performance

The target compound exhibits an XLogP3-AA value of -0.7, whereas the des-hydroxy analog 3-(1-methyl-1H-imidazol-2-yl)propanoic acid has an XLogP3 of -0.2 (a difference of 0.5 log units) [1]. This 0.5-unit shift toward greater hydrophilicity, driven solely by the alpha-hydroxyl group, translates to approximately a 3.2-fold difference in octanol-water partition coefficient, which can be decisive in aqueous solubility-limited assay formats, formulation development, and chromatographic method optimization.

Lipophilicity LogP ADME prediction

High-Value Application Scenarios for 2-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid Based on Verified Differentiation


Chiral Building Block for Enantioselective Medicinal Chemistry Campaigns

The single undefined stereocenter at the C2 alpha-position, absent in the des-hydroxy analog, makes this compound a strategic entry point for synthesizing enantiopure imidazole-containing drug candidates [1]. Procurement is warranted when stereochemical SAR exploration is required, as the (R)- and (S)-configured isomers can be resolved and derivatized independently to probe chiral recognition at biological targets, a capability structurally impossible with the achiral 3-(1-methyl-1H-imidazol-2-yl)propanoic acid [1].

GABA Transporter Subtype-Selective Tool Compound Development

The imidazol-2-yl attachment topology, shown to confer superior mGAT subtype selectivity over the imidazol-4-yl scaffold (mGAT3/mGAT2 selectivity improved from 6:1 to pronounced preferential inhibition), positions this compound as a core scaffold for neuroscience tool compound development where transporter subtype discrimination is critical [2]. The alpha-hydroxy and N-methyl modifications offer additional vectors for optimizing potency and pharmacokinetics while retaining the selectivity advantages encoded by the 2-yl regiochemistry.

Metal Coordination and Supramolecular Assembly via Bidentate Hydroxy-Carboxylate Motif

The dual hydrogen-bond donor capacity (2 donors) and the 1,2-hydroxy-carboxylate arrangement, structurally prevalidated in the crystallographically characterized cobalt(II) complex of the related 2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, enable bidentate metal coordination that the des-hydroxy analog cannot provide [1][3]. This makes the compound suitable for synthesizing metal-organic frameworks (MOFs), coordination polymers, and metallodrug candidates requiring a chelating imidazole-hydroxy-carboxylate ligand.

Aqueous-Phase Biochemical Assay Intermediate with Favorable Solubility Profile

With an XLogP3 of -0.7 – 0.5 log units lower (3.2-fold more hydrophilic) than the des-hydroxy analog – and a TPSA of 75.4 Ų, this compound is specifically advantageous for aqueous-based biochemical assay formats, including enzyme inhibition screens, SPR binding assays, and fluorescence polarization studies, where low aqueous solubility of more lipophilic analogs would compromise data quality [1].

Quote Request

Request a Quote for 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.